methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
Description
Methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic indoloquinoxaline derivative characterized by a methoxy group at position 9 and an acetate ester moiety at position 5. Indoloquinoxalines are heterocyclic compounds combining indole and quinoxaline scaffolds, known for their planar aromatic structure, which facilitates intercalation into DNA or RNA. These properties make them promising candidates for anticancer, antiviral, and antimicrobial applications . The methoxy group enhances solubility and modulates electronic effects, while the acetate ester may influence pharmacokinetic properties such as metabolic stability and cellular uptake .
Properties
IUPAC Name |
methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-11-7-8-15-12(9-11)17-18(21(15)10-16(22)24-2)20-14-6-4-3-5-13(14)19-17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFAVBGOGUZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with appropriate reagents under specific conditions. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in a DMSO-K2CO3 system . The reaction is carried out at 40°C to minimize competing reactions and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
The carboxylic acid derivative exhibits enhanced solubility in polar solvents and is a precursor for further functionalization (e.g., amidation).
Electrophilic Aromatic Substitution
The indoloquinoxaline core undergoes electrophilic substitution at positions activated by the methoxy group and nitrogen atoms.
Nitration
| Conditions | Reagents | Position Substituted | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitrating mixture (HNO₃/H₂SO₄) | Conc. HNO₃, H₂SO₄, 0°C | C-4 of quinoxaline ring | 4-Nitro-9-methoxy-6H-indolo[2,3-b]quinoxaline | 62% |
Halogenation
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination (electrophilic) | Br₂, FeBr₃, CHCl₃, RT | 2-Bromo-9-methoxy-6H-indolo[2,3-b]quinoxaline | 55% |
Reduction Reactions
The quinoxaline ring can be reduced to its dihydro form under catalytic hydrogenation.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, ethanol, 50°C | 6-Methyl-9-methoxy-5,6-dihydroindolo[2,3-b]quinoxaline | 70% |
Oxidation Reactions
The methoxy group and aromatic system are susceptible to oxidation.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidative demethylation | BBr₃, CH₂Cl₂, −78°C | 9-Hydroxy-6H-indolo[2,3-b]quinoxaline | 65% | |
| Core oxidation | KMnO₄, H₂SO₄, 100°C | Quinoxaline N-oxide derivative | 48% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of halogenated derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂, PhB(OH)₂, K₂CO₃ | 4-Phenyl-9-methoxy-6H-indolo[2,3-b]quinoxaline | 82% |
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aminolysis | NH₃, MeOH, RT | 2-{9-Methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetamide | 73% |
Key Mechanistic Insights:
- Ester Reactivity : The electron-withdrawing indoloquinoxaline core enhances the electrophilicity of the ester carbonyl, facilitating hydrolysis and aminolysis .
- Aromatic Substitution : Methoxy and nitrogen atoms direct electrophiles to specific positions (e.g., C-4 of quinoxaline ring) .
- Reduction Selectivity : Catalytic hydrogenation preferentially reduces the quinoxaline ring over the indole system .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has been studied for its potential as an anticancer agent . The compound interacts with DNA and inhibits the proliferation of cancer cells through various mechanisms:
- DNA Intercalation: The indoloquinoxaline structure allows for effective intercalation between DNA bases, disrupting replication and transcription processes.
- Apoptosis Induction: Research indicates that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Targeting Kinases: It has shown potential in inhibiting specific kinases involved in cancer cell signaling pathways.
Case Study:
A study published in Medicinal Chemistry highlighted the efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development .
Pharmacological Applications
The compound exhibits a range of pharmacological activities:
- Antimicrobial Activity: It has been tested against various bacterial strains and fungi, showing promising results as a potential antibiotic.
- Antiviral Properties: Preliminary studies indicate effectiveness against certain viral infections, making it a candidate for antiviral drug development.
- Anti-inflammatory Effects: The compound has been evaluated for its ability to reduce inflammation in cellular models.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Materials Science Applications
The unique photophysical properties of this compound make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs): Its luminescent properties can be harnessed in the development of OLEDs, contributing to advancements in display technologies.
- Sensors: The compound's sensitivity to environmental changes can be utilized in sensor technologies for detecting specific analytes.
Mechanism of Action
The mechanism of action of methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with molecular targets such as DNA and enzymes. The compound can bind non-covalently to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Key Findings
Substitution at Position 9 :
- The methoxy group in the target compound may enhance solubility and reduce steric hindrance compared to bulkier substituents like chloro or ethynyl groups. Chloro derivatives (e.g., CID 3088125) exhibit stronger DNA-binding affinity due to electron-withdrawing effects but may incur higher toxicity .
- Ethynyl modifications (e.g., compound Z) improve nucleic acid intercalation, stabilizing triplex DNA structures by 15°C in thermal melting assays .
Aminopropyl side chains (compound Z) enable conjugation to oligonucleotides, enhancing therapeutic delivery .
Anticancer vs. Antiviral Activity: Derivatives with chloro and dimethylaminoethyl groups (e.g., 9-chloro-acetamide) show potent antiviral activity against herpes simplex virus (EC50 < 0.1 μM) . Ethyl/methyl substitutions on the quinoline core (compound II) demonstrate superior cytotoxicity in cancer cells, likely due to enhanced membrane permeability .
Impact of Auxiliary Functional Groups :
Biological Activity
Methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a compound that belongs to the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16N2O3
- Molecular Weight : 296.32 g/mol
This compound features an indole core fused with a quinoxaline ring, which is characteristic of many biologically active molecules.
Anticancer Activity
Several studies have reported the anticancer potential of indoloquinoxaline derivatives. The mechanism of action often involves the inhibition of DNA synthesis and interference with cell cycle progression. For instance, a study indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7 cells, with IC50 values in the low micromolar range .
Antiviral Activity
Indoloquinoxalines have also been investigated for their antiviral properties. Research has shown that these compounds can inhibit viral replication by targeting specific stages of the viral life cycle. For example, certain derivatives demonstrated effective inhibition against Herpes simplex virus and coxsackievirus B5 with EC50 values as low as 0.06 µM .
Antimicrobial Activity
The antimicrobial properties of this compound have been highlighted in various studies. Quinoxaline derivatives exhibit broad-spectrum activity against bacteria and fungi. In one study, compounds from this class showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in viral replication or bacterial metabolism.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, leading to programmed cell death (apoptosis) in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of several indoloquinoxaline derivatives for their anticancer properties. The study reported that modifications to the indole or quinoxaline moieties significantly affected biological activity, suggesting that structural optimization is crucial for enhancing potency .
Q & A
Q. Q: What are the standard synthetic protocols for methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, and how can reaction yields be optimized?
A: The synthesis typically involves multi-step alkylation and cyclization reactions. A common approach starts with the condensation of isatin derivatives and o-phenylenediamine to form the indoloquinoxaline core. Subsequent alkylation with methyl bromoacetate in dry dimethylformamide (DMF) using sodium hydride (NaH) as a base achieves yields of 72–92% . Optimization strategies include:
- Solvent choice : Anhydrous DMF enhances solubility and reaction efficiency.
- Temperature control : Reactions are performed at 0–25°C to minimize side products.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.
Q. Q: How can intermediates in the synthesis of this compound be characterized to resolve reaction bottlenecks?
A: Key intermediates (e.g., 9-methoxy-6H-indolo[2,3-b]quinoxaline-6-one) require rigorous analysis:
- LC-MS : Monitors reaction progress and identifies byproducts.
- NMR Spectroscopy : H and C NMR confirm regioselectivity of methoxy and acetate groups .
- X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .
Basic Biological Activity
Q. Q: What is the proposed mechanism of anticancer activity for this compound?
A: The compound intercalates into DNA via its planar indoloquinoxaline core, disrupting topoisomerase II activity and inducing apoptosis in cancer cells (e.g., IC = 1.2–3.8 µM in HeLa and MCF-7 lines) .
Q. Q: How do substituents on the indoloquinoxaline core influence bioactivity?
A:
- Methoxy group (C9) : Enhances DNA binding affinity by increasing electron density in the aromatic system .
- Acetate side chain (C6) : Improves solubility and cellular uptake. Replacement with bulkier esters (e.g., butyl) reduces potency by 40% .
- Chloro substituents : Introduce at C9 improves selectivity for kinase inhibition (e.g., EGFR IC = 0.8 µM) .
Basic Characterization Techniques
Q. Q: Which analytical methods are critical for validating the compound’s purity and structure?
A:
- HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water mobile phase) .
- FT-IR : Peaks at 1740 cm (ester C=O) and 1610 cm (quinoxaline C=N) .
- Melting Point : Sharp range (e.g., 217–219°C) indicates crystalline homogeneity .
Advanced Characterization: Resolving Spectral Contradictions
Q. Q: How can conflicting NMR data for this compound be resolved?
A: Discrepancies in H NMR shifts (e.g., methoxy protons) arise from solvent polarity or tautomerism. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria in DMSO-d .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals in aromatic regions .
Chemical Modifications for Enhanced Bioactivity
Q. Q: What synthetic modifications are recommended to improve the compound’s pharmacokinetic profile?
A:
- Prodrug strategies : Replace methyl ester with tert-butyl to enhance plasma stability .
- PEGylation : Introduce polyethylene glycol chains at C2 to prolong half-life .
- Heteroatom substitution : Replace methoxy with amino groups to boost water solubility (logP reduction from 2.8 to 1.5) .
Data Contradiction Analysis
Q. Q: How should researchers address conflicting reports on the compound’s antimicrobial efficacy?
A: Variations in MIC values (e.g., 4–32 µg/mL against S. aureus) may stem from:
- Assay conditions : Differences in broth microdilution vs. agar diffusion methods .
- Bacterial strains : Methicillin-resistant vs. susceptible strains .
- Compound aggregation : Use of surfactants (e.g., Tween-80) mitigates false negatives .
Computational Modeling Applications
Q. Q: How can molecular docking guide the design of derivatives targeting specific enzymes?
A:
- Docking software (AutoDock Vina) : Predicts binding modes to DNA gyrase (∆G = -9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC values (R = 0.89) .
Toxicity and Selectivity Profiling
Q. Q: What methodologies are used to evaluate the compound’s selectivity between cancerous and normal cells?
A:
- Dual-cell line assays : Compare IC in cancer (e.g., HepG2) vs. normal (e.g., HEK293) cells .
- hERG inhibition screening : Patch-clamp electrophysiology assesses cardiac toxicity risk .
- CYP450 inhibition assays : LC-MS/MS quantifies interactions with metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
